molecular formula C10H12N2O2 B178203 ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate CAS No. 147740-04-3

ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Cat. No.: B178203
CAS No.: 147740-04-3
M. Wt: 192.21 g/mol
InChI Key: NXDYQBHSITTWJS-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a chemical scaffold of high interest in medicinal chemistry for developing novel therapeutic agents. This versatile core structure is a key intermediate for synthesizing compounds with a broad spectrum of biological activities. Researchers are actively exploring pyrrolo[3,4-c]pyridine derivatives for their potential in oncology, as this scaffold is found in compounds investigated as HPK1 inhibitors for cancer treatment . Beyond oncology, the pyrrolo[3,4-c]pyridine core demonstrates significant promise in metabolic disease research. Derivatives have been developed as potent GPR119 agonists for type 2 diabetes management, stimulating insulin secretion, and as aldose reductase inhibitors to address diabetic complications like neuropathy . The scaffold also shows compelling activity in immunology and inflammation, with research indicating cyclooxygenase (COX-1 and COX-2) inhibition for anti-inflammatory applications . Furthermore, its structural similarity to known bioactive molecules makes it a valuable template for discovering new analgesics and agents for nervous system disorders . This compound is offered exclusively for research purposes to support the development of new chemical entities and biological probes.

Properties

IUPAC Name

ethyl 1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-3-4-11-5-9(8)7-12/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDYQBHSITTWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2=C(C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596812
Record name Ethyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147740-04-3
Record name Ethyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyrrole Derivatives

The pyrrolo[3,4-c]pyridine scaffold is commonly synthesized via intramolecular cyclization of substituted pyrrole precursors. A representative method involves reacting trichloroacetyl chloride with pyrrole derivatives in anhydrous ether, followed by ethanol-mediated esterification. For example:

  • Trichloroacetyl chloride-mediated cyclization :

    • Pyrrole derivatives (e.g., 3-chloro-4-indolylmaleimides) react with alkynes under palladium catalysis to form fused intermediates.

    • Conditions : Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), diisopropylamine (3 equiv), DMSO, 135°C, 52 hours .

    • Yield : 72–85% after silica gel chromatography .

This method leverages Sonogashira coupling or Huisgen cycloaddition to form the bicyclic system, with ester groups introduced via subsequent alkoxycarbonylation .

Esterification of Carboxylic Acid Intermediates

Esterification is critical for introducing the ethyl carboxylate moiety. A two-step protocol is widely employed:

  • Hydrolysis of nitriles :

    • Cyano-substituted intermediates are hydrolyzed to carboxylic acids using barium hydroxide under reflux .

    • Example : Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (400 mg) treated with Ba(OH)₂ (0.8 g) in water at 120°C yields 72% of the dihydro derivative .

  • Ethanol-mediated esterification :

    • Carboxylic acids react with ethanol in the presence of EDCI/HOBt coupling agents.

    • Conditions : EDCI (1.2 equiv), DMAP (1.0 equiv), THF, room temperature, 48 hours .

Catalytic Hydrogenation for Ring Saturation

Selective hydrogenation of aromatic rings is employed to modulate electronic properties. For instance:

  • Pd/C-mediated hydrogenation :

    • Substrates dissolved in methanol undergo hydrogenation at 1–3 atm H₂ pressure.

    • Example : 10% Pd/C catalyzes the reduction of nitro or halogenated intermediates to amine derivatives .

    • Yield : 70–93% after recrystallization .

This step ensures regioselective saturation while preserving the ester functionality .

Hydrolysis and Functional Group Interconversion

Post-cyclization modifications enable diversification of the core structure:

  • Basic hydrolysis :

    • Ethyl esters are saponified using NaOH (2M) in ethanol/water (1:1) at 60°C .

    • Example : Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrolyzes to the carboxylic acid in 95% yield .

  • Acylation/alkylation :

    • Free amines or hydroxyl groups are acylated using Boc₂O or alkyl halides .

Spectroscopic Characterization

Structural confirmation relies on:

  • ¹H NMR : Aromatic protons (δ 6.32–8.51 ppm), ester groups (δ 4.27 ppm, q; δ 1.32 ppm, t) .

  • ESI-MS : Molecular ion peaks (e.g., m/z 192.21 for C₁₀H₁₂N₂O₂) .

  • X-ray crystallography : Resolves regiochemistry ambiguities in substituted analogs.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (HPLC)Scalability
Cyclization Pd(OAc)₂, PCy₃·HBF₄72–85>95%Moderate
Esterification EDCI, DMAP60–75>90%High
Hydrogenation 10% Pd/C, H₂70–93>98%High
Hydrolysis Ba(OH)₂, NaOH72–95>90%High

Industrial Production Considerations

While lab-scale syntheses are well-documented, industrial adaptation requires:

  • Solvent recovery systems for DMSO and THF.

  • Continuous-flow reactors to optimize exothermic cyclization steps .

  • Pd/C recycling protocols to reduce catalyst costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, under an inert atmosphere.

    Substitution: Nucleophiles such as amines or alkyl halides; reactions often performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: N-oxides of this compound

    Reduction: Corresponding alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Antitumor Activity

Several studies have indicated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antitumor properties. For instance, research has shown that compounds with this scaffold can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. In vitro studies demonstrated that this compound can mitigate oxidative stress in neuronal cells, suggesting its application in treating neurodegenerative diseases .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules.

Synthesis of Bioactive Compounds

This compound is utilized as a building block for synthesizing various bioactive compounds. Its reactivity allows for modifications that yield derivatives with enhanced biological activities. For example, it can be transformed into more potent inhibitors for specific enzyme targets in drug discovery .

Reaction Conditions

The synthesis typically involves straightforward methods such as:

  • Hydrogenation : Using palladium catalysts to reduce nitro groups to amines.
  • Amidation Reactions : Converting carboxylic acids to amides under basic conditions.

Material Science

Emerging research indicates that this compound may have applications in material science, particularly in the development of organic electronic materials.

Conductive Polymers

Studies suggest that incorporating this compound into polymer matrices can enhance electrical conductivity and stability, making it suitable for applications in organic photovoltaics and sensors .

Case Studies

StudyFocusFindings
Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
NeuroprotectionShowed reduction in oxidative stress markers in neuronal cell cultures.
Synthetic ApplicationsUsed as a precursor for synthesizing novel enzyme inhibitors with improved efficacy.
Material ScienceFound to enhance conductivity when integrated into polymer composites.

Mechanism of Action

The mechanism of action of ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 1H-Pyrrolo[3,4-c]Pyridine-2(3H)-Carboxylate

  • CAS: Not explicitly listed (see ).
  • Molecular Formula : C₁₂H₁₆N₂O₂ (MW: 220.27 g/mol).
  • Key Differences :
    • The tert-butyl group provides steric bulk, enhancing stability against hydrolysis compared to the ethyl ester .
    • Synthesized via Boc protection of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, achieving a 78% yield .
    • Applications: Widely used in pharmaceutical intermediates for its robust protection of amine groups during synthetic routes.

Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (9c)

  • CAS: Not provided (see ).
  • Molecular Formula : C₉H₁₀N₂O₂ (MW: 178.19 g/mol).
  • Synthesized via hydrogenation of derivatives over Pd/C (85% yield), followed by saponification to carboxylic acids under basic conditions . Reactivity: More prone to hydrolysis than tert-butyl analogs, making it suitable for stepwise deprotection in synthesis.

trans-tert-Butyl Hexahydro-1H-Pyrrolo[3,4-c]Pyridine-2(3H)-Carboxylate

  • CAS : 1251014-37-5 ().
  • Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol).
  • Key Differences: The hexahydro modification indicates full saturation of the pyrrolidine ring, conferring conformational rigidity. Storage: Requires refrigeration (2–8°C) due to reduced stability compared to non-saturated analogs . Applications: Explored in high-throughput crystallography and structure-activity relationship (SAR) studies.

Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate

  • CAS : 193537-14-3 ().
  • Molecular Formula : C₁₅H₂₂N₂O₄S (MW: 326.41 g/mol).
  • Key Differences: Incorporation of a thieno ring (sulfur-containing) instead of pyrrolo alters electronic properties and binding affinity. Functional Groups: The Boc-protected amino group enhances stability during nucleophilic reactions.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate 147740-04-3 C₉H₁₀N₂O₂ 178.19 Ethyl ester; intermediate for bioactive molecules
tert-Butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate - C₁₂H₁₆N₂O₂ 220.27 Enhanced stability; Boc protection strategy
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate - C₉H₁₀N₂O₂ 178.19 [2,3-c] ring fusion; high-yield hydrogenation
trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate 1251014-37-5 C₁₂H₂₂N₂O₂ 226.32 Saturated ring; refrigeration storage

Biological Activity

Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS No. 147740-04-3) is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2O2C_{10}H_{12}N_2O_2. It features a bicyclic structure that includes a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active compounds. The compound is typically presented as a solid with a purity of around 95% .

1. Antimycobacterial Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit promising antimycobacterial properties. A study highlighted that certain esters related to this compound showed effective in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.15 µM for some derivatives. This suggests a potential role in developing new treatments for tuberculosis, especially against strains resistant to conventional therapies .

2. Antiviral Activity

Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their antiviral properties. Notably, compounds within this class demonstrated moderate activity against HIV-1 replication. The structure-activity relationship (SAR) revealed that specific substituents significantly influenced antiviral efficacy, with some derivatives achieving EC50 values below 10 µM .

3. Antitumor Activity

The anticancer potential of this compound has been explored in various studies. For instance, compounds derived from this scaffold have shown cytotoxic effects against ovarian and breast cancer cell lines while exhibiting limited toxicity towards non-cancerous cells. This selectivity is crucial for developing safe cancer therapies .

Case Studies and Research Findings

StudyFocusKey Findings
Deraeve et al. (2021)AntimycobacterialEsters exhibited MIC < 0.15 µM against M. tuberculosis; improved solubility and stability noted for certain derivatives .
Kalai et al. (2021)AntitumorModerate cytotoxicity against ovarian cancer cells; selective toxicity profile observed .
PMC8069244 (2021)AntiviralCompounds showed significant inhibition of HIV-1 with EC50 values < 10 µM; structure influences activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Cellular Uptake : The structural features facilitate cellular uptake, enhancing bioavailability and efficacy.
  • Modulation of Immune Response : Certain compounds may also modulate immune responses, providing therapeutic benefits in autoimmune conditions.

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